Fmoc-3-iodo-D-phenylalanine
Description
Significance of Unnatural Amino Acids in Contemporary Research
Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are those not found among the 20 standard amino acids that are genetically coded in living organisms. nih.gov Their deliberate incorporation into peptides and proteins is a powerful strategy in chemical biology and medicinal chemistry. bitesizebio.com By introducing UAAs, researchers can create molecules with enhanced properties such as improved stability against enzymatic degradation, increased potency, better target selectivity, and novel functionalities. nih.govmdpi.com
The applications of UAAs are diverse and have a significant impact on modern research:
Drug Discovery: UAAs are crucial for developing peptide-based drugs with improved pharmacokinetic profiles. scispace.com They can modify the structure of a peptide to enhance its binding to a biological target or to make it more resistant to breakdown in the body. mdpi.com
Protein Engineering: Scientists use UAAs to create proteins with new or enhanced functions. nih.govrsc.org This includes designing more efficient enzymes for industrial processes or therapeutic proteins with greater stability. nih.gov
Biomedical Imaging and Probes: The incorporation of UAAs containing specific functional groups, such as fluorescent tags or photo-crosslinkers, allows for the study of protein-protein interactions, protein folding, and cellular dynamics. rsc.org
Antibody-Drug Conjugates (ADCs): UAAs provide specific sites for the attachment of cytotoxic drugs to antibodies, leading to highly targeted cancer therapies. rsc.org
The use of UAAs enables scientists to overcome many of the limitations inherent in natural peptides, such as low bioavailability and poor stability, thereby expanding the potential of peptides as therapeutic agents. mdpi.comnih.gov
Table 1: Key Applications of Unnatural Amino Acids in Research
| Application Area | Description | Impact |
|---|---|---|
| Drug Discovery | Incorporation into peptide-based drugs to improve stability, selectivity, and efficacy. scispace.com | Enhances the therapeutic potential of peptides, leading to new drug candidates. |
| Protein Engineering | Creation of proteins with novel or enhanced catalytic or binding properties. nih.govrsc.org | Development of advanced biocatalysts and therapeutic proteins. nih.gov |
| Bioconjugation | Site-specific modification of proteins, such as in the creation of Antibody-Drug Conjugates (ADCs). rsc.org | Enables highly targeted therapies and advanced molecular probes. |
| Biomedical Probes | Introduction of reporter groups (e.g., fluorescent tags) to study biological processes. rsc.org | Facilitates detailed investigation of protein function and interactions in real-time. |
Overview of D-Phenylalanine Derivatives in Biomedical Contexts
Phenylalanine is an essential amino acid that exists in two stereoisomeric forms: L-phenylalanine, the naturally occurring form used in protein synthesis, and D-phenylalanine, its non-natural mirror image. wikipedia.org While L-phenylalanine is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine, D-phenylalanine and its derivatives have distinct and valuable roles in biomedical research. wikipedia.org
The primary advantage of using D-amino acids in peptide-based drug design is their ability to confer resistance to proteolysis. mdpi.com Peptides constructed from D-amino acids are not recognized by the body's natural enzymes (proteases), which are specific for L-amino acids. This increased stability significantly prolongs the peptide's half-life and bioavailability.
Specific applications and research findings related to D-phenylalanine derivatives include:
Enzyme Inhibition: D-phenylalanine itself is known to inhibit carboxypeptidase A, an enzyme that degrades enkephalins (natural pain-relieving molecules). wikipedia.org This has led to research into its potential analgesic and antidepressant effects.
Antiviral Agents: Dimerized phenylalanine derivatives have been synthesized and investigated as novel inhibitors of the HIV-1 capsid, a critical protein for viral replication. nih.gov
Improved Drug Efficacy: In the pharmaceutical industry, derivatives of D-phenylalanine are used to enhance the efficacy, specificity, and stability of various drugs.
Tumor Tracers: The D-isomer of iodinated phenylalanine has been evaluated for its potential as a tracer for tumor imaging in oncology, offering different uptake and retention characteristics compared to its L-isomer counterpart. ugent.be
Table 2: Examples of D-Phenylalanine Derivatives in Biomedical Research
| Derivative Type | Biomedical Context | Rationale for Use |
|---|---|---|
| D-Phenylalanine | Potential analgesic and antidepressant. wikipedia.org | Inhibits enkephalin-degrading enzymes. wikipedia.org |
| Dimerized Phenylalanine Derivatives | HIV-1 capsid inhibitors. nih.gov | Novel mechanism of antiviral action by disrupting capsid assembly. nih.gov |
| Iodinated D-Phenylalanine | Experimental tumor imaging agent. ugent.be | D-isomer may offer different tumor specificity or retention. ugent.be |
Role of the Fmoc Protecting Group in Peptide Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of an amino acid. wikipedia.org Its introduction was a landmark development that has become a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). publish.csiro.au SPPS is a technique that allows for the stepwise construction of a peptide chain while it is anchored to a solid resin support. biotage.com
The Fmoc group's utility is based on several key features:
Orthogonality: Fmoc-based SPPS employs an orthogonal protection strategy. The Fmoc group is removed by a mild base (commonly a solution of piperidine (B6355638) in a solvent like DMF), while the protecting groups on the amino acid side chains and the linker attaching the peptide to the resin are acid-labile. wikipedia.orgchempep.comnih.gov This ensures that only the N-terminal Fmoc group is removed at each step, allowing for precise control over the peptide sequence assembly. biotage.com
Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection avoids the harsh, repetitive acid treatments required in the older Boc (tert-butyloxycarbonyl) chemistry. nih.gov This makes Fmoc chemistry compatible with a wider range of sensitive and modified amino acids, such as those with glycosylation or phosphorylation, which might be damaged by strong acid. nih.gov
Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. wikipedia.orgchempep.com This allows for the real-time, quantitative monitoring of the deprotection step by spectrophotometry, ensuring that the reaction has gone to completion before the next amino acid is added. publish.csiro.auchempep.com
These attributes make Fmoc-based SPPS a highly efficient, versatile, and widely adopted method for the chemical synthesis of peptides for research, diagnostics, and therapeutic applications. publish.csiro.aunih.gov
Table 3: Comparison of Fmoc and Boc Strategies in Solid-Phase Peptide Synthesis
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Reagent | Mild base (e.g., 20% piperidine) wikipedia.org | Moderate acid (e.g., TFA) biotage.com |
| Side-Chain Protection | Acid-labile (cleaved by strong acid like TFA) chempep.com | Very acid-labile (cleaved by HF) |
| Final Cleavage | Strong acid (e.g., TFA cocktail) chempep.com | Strong acid (e.g., HF) |
| Key Advantage | Orthogonality, mild conditions, UV monitoring. wikipedia.orgnih.gov | Long history of use. |
| Compatibility | Excellent for modified/sensitive residues. nih.gov | Less suitable for acid-sensitive modifications. |
Historical Context of Iodinated Phenylalanine Derivatives in Research
The development of iodinated phenylalanine derivatives has been driven primarily by the need for advanced diagnostic and therapeutic agents in oncology, particularly for brain tumors. The timeline below highlights key developments:
Early 2000s: Research into various radioiodinated amino acid analogues, including iodinated phenylalanine, was underway to find optimal tracers for oncologic imaging. ugent.be
2007: Barluenga and colleagues reported an electrophilic iodination method that could be applied to phenylalanine derivatives, although it faced challenges with controlling the position of the iodine atom (regioselectivity). acs.org
2008: A more selective method using palladium-catalyzed C-H activation was introduced by Yu and colleagues, allowing for specific ortho-iodination of phenethylamine (B48288) derivatives. acs.org
Late 2000s-Early 2010s: The focus intensified on amino acid transporters, such as L-type amino acid transporter 1 (LAT1), which are overexpressed in glioma cells. nih.govnih.gov This made radiolabeled amino acids attractive candidates for tumor-specific imaging and therapy.
~2013: 4-[¹²³I]Iodo-L-phenylalanine (¹²³I-IPA) emerged as a promising SPECT imaging tracer. Studies showed it had high metabolic stability and significant retention in glioma tissue for up to 24 hours, a distinct advantage over other tracers. nih.gov
Mid-2010s to Present: Following the success of ¹²³I-IPA for imaging, its therapeutic analogue, 4-[¹³¹I]Iodo-L-phenylalanine (¹³¹I-IPA), began to be evaluated for systemic endoradiotherapy. nih.gov The beta-emitting Iodine-131 isotope can deliver a cytotoxic radiation dose directly to tumor cells that take up the compound. nih.govuu.nl Clinical studies have since demonstrated the tolerability and preliminary efficacy of ¹³¹I-IPA in treating recurrent glioblastoma. nih.govuu.nl
This progression from synthetic methodology to diagnostic imaging and finally to targeted radiotherapy illustrates the evolution of iodinated phenylalanine derivatives from laboratory curiosities to clinically relevant compounds. nih.govuu.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOJXLIQFVOGC-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673990 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-67-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc 3 Iodo D Phenylalanine
General Principles of Fmoc-Protected Amino Acid Synthesis
The synthesis of Fmoc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, which is crucial for the stepwise assembly of peptide chains. creative-peptides.comresearchgate.net
The primary role of the Fmoc group is to prevent the α-amino group from participating in unwanted side reactions during peptide bond formation. nih.govspringernature.com This protection strategy is fundamental to ensure that the correct sequence of amino acids is assembled. lifetein.com The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. total-synthesis.com
Key characteristics of the Fmoc protecting group include:
Stability: It is stable under the acidic conditions often used to remove side-chain protecting groups. creative-peptides.com
Mild Removal: The Fmoc group is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comcreative-peptides.com This orthogonality allows for the selective deprotection of the α-amino group without affecting other protecting groups on the amino acid side chains. biosynth.com
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine in DMF) | Base-labile, stable to acid |
| Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Acid-labile, stable to base |
| Cbz | Benzyl chloroformate | Catalytic hydrogenation, strong acid | Removable by various methods |
This table provides a comparison of common amine protecting groups used in peptide synthesis.
Achieving the correct stereochemistry is critical for the biological activity of peptides. For the synthesis of the D-enantiomer of 3-iodophenylalanine, stereoselective methods are employed. These approaches can involve:
Chiral Resolution: Separating a racemic mixture of DL-3-iodophenylalanine to isolate the D-isomer. This can be achieved using chiral resolving agents or enzymatic methods. omizzur.com
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the reaction towards the formation of the desired D-enantiomer. researchgate.netrsc.org Methods like asymmetric hydrogenation of a dehydroamino acid precursor or the use of chiral phase-transfer catalysts in alkylation reactions are common strategies. chemrxiv.org Photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural amino acids. chemrxiv.orgresearchgate.net
Iodination Reactions for Aromatic Systems
The introduction of an iodine atom onto the phenyl ring of D-phenylalanine is a key step in the synthesis of Fmoc-3-iodo-D-phenylalanine. This is typically achieved through electrophilic aromatic substitution.
Direct iodination of aromatic rings requires an activating agent because iodine itself is not a sufficiently strong electrophile. masterorganicchemistry.com Common methods involve the use of an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). libretexts.orgjove.com
Common Iodinating Reagents and Conditions
| Reagent/System | Description |
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Iodine is oxidized in situ to a more electrophilic species. ntu.edu.sg |
| Iodine Monochloride (ICl) | A more polarized and reactive source of electrophilic iodine. |
| N-Iodosuccinimide (NIS) | A mild and selective iodinating agent, often used with an acid catalyst. |
This table summarizes common reagents used for the electrophilic iodination of aromatic compounds.
The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, resulting in the iodinated product. fiveable.me
Controlling the position of iodination on the phenyl ring is crucial. For the synthesis of 3-iodo-D-phenylalanine, the iodine must be directed to the meta-position relative to the alanine (B10760859) side chain. Since the side chain is an ortho-, para-directing group, direct iodination of D-phenylalanine would primarily yield 4-iodo-D-phenylalanine. nih.gov
To achieve meta-iodination, a common strategy involves starting with a precursor that has a meta-directing group, which is later converted to the desired functionality. For instance, one could start with a nitro-substituted phenylalanine, perform the iodination, and then reduce the nitro group. However, a more direct approach for iodinating phenylalanine residues within peptides has been developed, which can offer regioselective control. nih.goviaea.org The Sandmeyer reaction, starting from a corresponding amino-phenylalanine precursor, is another established method for introducing iodine at a specific position. nih.gov
Advanced Synthetic Techniques
Modern organic synthesis offers a variety of advanced techniques that can be applied to the preparation of complex molecules like this compound. These methods aim to improve efficiency, yield, and stereoselectivity. scripps.edupitt.edu
Recent advancements include:
Metallaphotoredox Catalysis: This approach combines transition metal catalysis with photoredox catalysis to enable novel bond formations under mild conditions, which can be applied to the synthesis of unnatural amino acids. princeton.edu
Enzymatic Synthesis: The use of enzymes can offer high stereoselectivity and regioselectivity, providing a greener alternative to traditional chemical methods. nih.gov
Flow Chemistry: Conducting reactions in continuous flow systems can offer better control over reaction parameters, leading to improved yields and safety, particularly for scalable synthesis. princeton.edu
These advanced techniques hold promise for the more efficient and sustainable synthesis of specialized amino acid derivatives for various applications in research and drug discovery. chemimpex.com
Organozinc Chemistry in Fmoc-Amino Acid Synthesis
Organozinc chemistry offers a direct route for the synthesis of Fmoc-protected amino acids. This methodology often involves the coupling of an organozinc reagent derived from a protected amino acid with an appropriate electrophile under palladium catalysis.
A relevant strategy for synthesizing phenylalanine derivatives involves the preparation of an N-Fmoc protected serine-derived organozinc reagent. The synthesis starts from an optically pure amino acid, such as L-serine, which is converted in several steps into an N-Fmoc 3-iodoalanine ester. This iodinated precursor serves as the substrate for the formation of the organozinc reagent. The direct insertion of activated zinc powder into the carbon-iodine bond of the N-Fmoc 3-iodoalanine tert-butyl ester yields the desired organozinc reagent.
This organozinc intermediate can then be coupled with various aryl iodides in a palladium-catalyzed cross-coupling reaction to form substituted phenylalanines. For the synthesis of this compound, a similar strategy could be envisioned starting from D-serine. The key organozinc reagent, derived from N-Fmoc 3-iodo-D-alanine tert-butyl ester, would be coupled with 1,3-diiodobenzene (B1666199) or a related aryl iodide. The reaction conditions are optimized to ensure good yields and prevent racemization. A typical catalytic system for such couplings is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a phosphine (B1218219) ligand like P(o-tol)₃ (tri(o-tolyl)phosphine). The reaction yields can be variable, typically ranging from moderate to good, as shown in the table below for analogous couplings.
| Aryl Iodide Electrophile | Product | Yield (%) |
|---|---|---|
| p-Nitroiodobenzene | N-Fmoc-4-nitro-phenylalanine tert-butyl ester | 59 |
| p-Iodoanisole | N-Fmoc-4-methoxy-phenylalanine tert-butyl ester | 45 |
| Iodobenzene | N-Fmoc-phenylalanine tert-butyl ester | 51 |
| m-Iodoanisole | N-Fmoc-3-methoxy-phenylalanine tert-butyl ester | 48 |
This table presents representative yields for palladium-catalyzed cross-coupling reactions between an N-Fmoc protected iodoalanine-derived organozinc reagent and various aryl iodides to form phenylalanine derivatives. The data illustrates typical efficiency for this type of transformation.
Following the coupling reaction, the tert-butyl ester protecting group is removed under acidic conditions to yield the final Fmoc-protected amino acid, which is suitable for use in peptide synthesis.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. The auxiliary is then removed and can often be recovered for reuse.
For the asymmetric synthesis of D-amino acids like 3-iodo-D-phenylalanine, a common approach involves the use of a chiral glycine (B1666218) enolate equivalent. A popular class of chiral auxiliaries for this purpose are oxazolidinones, as popularized by David Evans.
The general synthetic sequence would begin by acylating a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with bromoacetyl bromide to form the N-(bromoacetyl)oxazolidinone. This intermediate serves as a chiral glycine equivalent. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a stereochemically defined enolate. The steric bulk of the auxiliary directs the subsequent alkylation to occur from the face opposite the substituent on the auxiliary.
The key step for introducing the 3-iodophenyl moiety is the alkylation of this chiral enolate with 3-iodobenzyl bromide. The reaction proceeds with high diastereoselectivity, establishing the desired (R)-configuration at the α-carbon.
After the alkylation step, the chiral auxiliary is cleaved, typically via hydrolysis with lithium hydroxide (B78521) or another suitable nucleophile, to release the D-amino acid derivative. The final step involves the protection of the amino group with the Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate) to yield this compound. This method provides excellent stereochemical control, leading to high enantiomeric purity of the final product.
Purification and Characterization of this compound
The purification of this compound is typically achieved through standard techniques in organic chemistry. After the synthesis is complete, the crude product is often isolated by extraction and then purified by column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) is optimized to separate the desired product from any remaining starting materials, reagents, or byproducts. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain the compound in high purity, often as a white to off-white solid. The purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with typical purities exceeding 98%.
Characterization of the purified compound is essential to confirm its identity and structure. This involves a combination of spectroscopic and physical methods.
Physical Properties:
Melting Point: The melting point is a key indicator of purity. For the analogous compound Fmoc-3-iodo-L-phenylalanine, a melting point range of 135-139 °C has been reported.
Optical Rotation: The specific optical rotation is measured to confirm the stereochemical configuration. As a D-amino acid derivative, a positive value for the specific rotation is expected, in contrast to the negative value reported for its L-enantiomer.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the structure. The characteristic signals for the Fmoc group appear in the aromatic region (around 7.2-7.8 ppm). The protons of the 3-iodophenyl ring will exhibit a distinct splitting pattern in the aromatic region (typically between 7.0-7.7 ppm). The α-proton of the amino acid backbone typically appears as a multiplet around 4.5 ppm, while the β-protons (CH₂) will be observed as multiplets at higher field (around 3.0-3.3 ppm).
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (carboxyl and urethane), the carbons of the fluorenyl group, the iodinated phenyl ring, and the aliphatic carbons of the amino acid backbone.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis. The predicted mass-to-charge ratios for various adducts of Fmoc-3-iodo-phenylalanine are listed in the table below.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 514.05098 |
| [M+Na]⁺ | 536.03292 |
| [M+K]⁺ | 552.00686 |
| [M-H]⁻ | 512.03642 |
This table shows the predicted mass-to-charge ratios (m/z) for common adducts of Fmoc-3-iodo-phenylalanine as would be observed in high-resolution mass spectrometry. Data is derived from theoretical calculations for the L-isomer, which are identical for the D-isomer.
Integration of Fmoc 3 Iodo D Phenylalanine into Peptide Structures
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-iodo-D-phenylalanine
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides in a laboratory setting. nih.govresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. youtube.com this compound serves as a key building block in this process, allowing for its precise placement within a peptide sequence. chemimpex.com The general cycle of SPPS involves two key steps: the removal (deprotection) of the temporary Nα-Fmoc protecting group and the formation (coupling) of a new peptide bond with the incoming Fmoc-protected amino acid. altabioscience.com
The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming this compound requires an activating agent, or coupling reagent. The goal is to convert the carboxylic acid into a more reactive form that is susceptible to nucleophilic attack by the amine. The choice of reagent and conditions is critical to ensure high coupling efficiency and minimize side reactions.
Commonly used coupling reagents belong to the carbodiimide (B86325) or phosphonium/aminium (uronium/guanidinium) salt families.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. To reduce the risk of racemization and other side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is typically included.
Onium Salts: Phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) are highly efficient and rapid coupling agents. nih.gov They react with the Fmoc-amino acid in the presence of a base to form a reactive ester in situ. luxembourg-bio.com
The standard solvent for SPPS is N,N-dimethylformamide (DMF), although N-methyl-2-pyrrolidone (NMP) is also widely used. A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is added to neutralize the protonated amine and facilitate the coupling reaction. The iodine atom on the phenylalanine ring is stable under these standard coupling conditions.
Table 1: Common Coupling Reagents and Conditions for SPPS
| Reagent Class | Examples | Typical Additive | Common Base | Key Characteristics |
|---|---|---|---|---|
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Oxyma, HOBt | DIPEA | Cost-effective; forms a soluble urea (B33335) byproduct. |
| Aminium/Uronium Salts | HBTU, HATU | None required (contains HOBt/HOAt moiety) | DIPEA | High efficiency, fast reaction times, low racemization. nih.gov |
| Phosphonium Salts | PyBOP | None required | DIPEA | Very effective for sterically hindered couplings. |
The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. luxembourg-bio.com Its removal is a critical step in the SPPS cycle, exposing the N-terminal amine of the growing peptide chain for the next coupling reaction. The standard condition for Fmoc deprotection is treatment with a solution of a secondary amine base, most commonly 20-40% piperidine (B6355638) in a solvent like DMF or NMP. springernature.comscielo.org.mx
The mechanism proceeds via a β-elimination reaction. The piperidine abstracts the acidic proton on the fluorene (B118485) ring system, leading to the collapse of the carbamate (B1207046) and the release of carbon dioxide and a highly reactive intermediate called dibenzofulvene (DBF). springernature.comchempep.com The excess piperidine in the solution acts as a scavenger, trapping the DBF to form a stable fulvene-piperidine adduct, which prevents the DBF from reacting undesirably with the newly liberated amine of the peptide. researchgate.net This adduct is then washed away before the subsequent coupling step. The progress of deprotection can be monitored by UV spectroscopy, as the fulvene-piperidine adduct has a strong absorbance. chempep.com
Table 2: Typical Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time |
|---|---|---|---|
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 10 minutes |
| 4-Methylpiperidine | 20% (v/v) | DMF | Comparable to piperidine scielo.org.mxresearchgate.net |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~2% (with piperidine scavenger) | DMF | Faster, used for difficult deprotections |
While Fmoc-SPPS is highly efficient, several side reactions can occur during the elongation of the peptide chain, potentially leading to impurities. When incorporating this compound, chemists must consider both general SPPS side reactions and any specific issues related to the unique building block.
Racemization: Although the D-configuration of the amino acid is already the "unnatural" stereoisomer, preventing epimerization at the α-carbon is crucial. Racemization is most likely to occur during the activation step of the coupling reaction. The use of onium salt reagents like HATU or HBTU, along with additives like HOBt or Oxyma, significantly suppresses this side reaction. nih.gov
Diketopiperazine (DKP) Formation: This side reaction is particularly problematic after the deprotection of the second amino acid in the sequence. The liberated N-terminal amine can attack the ester linkage connecting the dipeptide to the resin, cleaving the peptide from the support and forming a cyclic DKP. chempep.com This is especially common if the C-terminal residue is proline or another sterically unhindered amino acid. Strategies to minimize DKP formation include using pre-formed dipeptide building blocks or employing specialized resins and coupling protocols for the first few residues.
Solution-Phase Peptide Synthesis Incorporating this compound
While less common than SPPS for routine synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of short peptides or for fragment condensation strategies to build very large proteins. In this approach, all reactions (coupling and deprotection) occur in a homogeneous solution.
The incorporation of this compound follows the same fundamental chemical principles as in SPPS. The Fmoc group is used for temporary N-terminal protection, and the carboxyl group is activated using standard coupling reagents. A key difference is the need for purification, typically by crystallization or chromatography, after each coupling and deprotection step to remove excess reagents and byproducts. This makes the process more labor-intensive than SPPS but can be advantageous for scaling up production where the cost of solid-phase resins becomes a factor.
Chemo- and Regioselective Incorporation Strategies
Chemo- and regioselectivity refer to the ability to perform a reaction at a specific functional group in the presence of other, similar functional groups. In the context of incorporating this compound, the primary strategy ensuring selectivity is the use of an orthogonal protection scheme.
Chemoselectivity: The Fmoc group is base-labile, while the side-chain protecting groups on other amino acids in the sequence (e.g., tert-butyl groups for Asp, Glu, Tyr) are acid-labile. altabioscience.com This orthogonality ensures that only the N-terminal amine is revealed during the deprotection step, allowing for the selective addition of the next amino acid. The iodo group on the phenyl ring is chemically inert to the standard reagents used in Fmoc-SPPS (piperidine, coupling agents, and weak bases like DIPEA).
Post-Synthesis Modification: The true power of the iodo group's chemoselectivity is realized in post-synthetic modifications. The carbon-iodine bond provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This allows for the selective introduction of a wide array of chemical moieties (e.g., fluorescent tags, complex organic molecules, or cross-linking agents) onto the phenylalanine side chain after the peptide has been fully assembled and cleaved from the resin. This approach is a cornerstone of creating highly functionalized and specific peptide probes and therapeutics.
Impact of D-Configuration on Peptide Conformation and Stability
The incorporation of a D-amino acid into a peptide chain composed primarily of L-amino acids has profound effects on the peptide's three-dimensional structure and its biological stability. nih.gov
Conformational Changes: L-amino acids naturally favor right-handed α-helical and extended β-sheet structures. The introduction of a D-amino acid, with its opposite stereochemistry, can disrupt these ordered secondary structures. rsc.org For instance, a D-residue can destabilize an α-helix but can act as an excellent promoter of specific turn structures, such as β-turns and β-hairpins. nih.govrsc.org By strategically placing this compound, peptide chemists can induce specific folds, which is critical for designing peptides that mimic the loops of proteins or that have constrained conformations for enhanced receptor binding affinity.
Enhanced Proteolytic Stability: One of the most significant advantages of using D-amino acids is the increased resistance of the resulting peptide to enzymatic degradation. lifetein.com Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. Peptide bonds involving a D-amino acid are poor substrates for most common proteases, such as trypsin and chymotrypsin. oup.com This dramatically increases the in vivo half-life of peptide drugs, making them more effective therapeutic agents. nih.gov
Table 3: Effects of D-Amino Acid Incorporation into L-Peptides
| Property | Impact of D-Amino Acid | Rationale |
|---|---|---|
| Proteolytic Stability | Significantly Increased oup.comnih.gov | Proteases are stereospecific for L-amino acid substrates. |
| α-Helix Formation | Generally Disrupted rsc.org | The D-configuration interrupts the required phi/psi angles for a right-handed helix. |
| β-Turn/Hairpin Formation | Often Promoted nih.gov | D-amino acids can readily adopt the necessary torsion angles for turn structures. |
| Self-Assembly | Can alter hydrogelation and nanostructure formation nih.gov | Changes in intermolecular interactions due to altered peptide configuration. |
Applications in Medicinal Chemistry and Drug Discovery Research
Design of Peptide-Based Therapeutics
Fmoc-3-iodo-D-phenylalanine is a valuable tool in the design of peptide-based drugs. Its use in solid-phase peptide synthesis allows for the precise insertion of an iodinated aromatic residue into a peptide sequence, which can be crucial for modulating the peptide's interaction with biological targets and improving its therapeutic profile. chemimpex.comnbinno.com
The incorporation of iodine into the phenylalanine residue offers several advantages for enhancing therapeutic efficacy. Halogenated L-phenylalanines, including iodo-L-phenylalanine, have demonstrated significant antitumor activities and the ability to enhance radiosensitivity in various cancer cell lines. google.com This suggests that peptides containing 3-iodo-D-phenylalanine could possess direct cytostatic effects or act as radiosensitizers, potentiating the cell-killing effect of radiation therapy. google.com Furthermore, the iodine atom can be replaced with a radioisotope, such as Iodine-123, Iodine-125, or Iodine-131, for applications in both diagnostics (imaging) and targeted radionuclide therapy. chemimpex.comnih.gov This dual functionality allows for the development of theranostic agents that can simultaneously visualize and treat diseases like cancer. nbinno.comnih.gov
Development of Targeted Therapies
Targeted therapies represent a cornerstone of modern oncology, focusing on interfering with specific molecules that drive cancer growth and progression. prnewswire.com this compound is explored in this context for its potential to create peptides that can be directed against cancer-specific targets. chemimpex.com
A significant application of this compound is in cancer research, particularly in the development of therapies that can be targeted directly to tumor sites. chemimpex.com Studies have shown that iodinated phenylalanine analogues are selectively taken up and retained by malignant cells. google.com For instance, both 2-iodo-L-phenylalanine and its D-isomer have demonstrated high and specific uptake in various tumor models, indicating their promise as tumor-targeting agents. researchgate.net This selective accumulation allows for the concentration of a therapeutic dose in tumor tissues while sparing healthy ones, a key principle of targeted therapy. google.com The increased amino acid transport characteristic of rapidly proliferating cancer cells facilitates this targeted delivery. nih.govresearchgate.net
| Compound | Tumor Models/Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 2-iodo-L-phenylalanine & 2-iodo-D-phenylalanine | A549, A2058, C6, C32, Capan2, EF43fgf4, HT29, R1M | Both isomers showed high and specific tumor uptake; the D-isomer exhibited faster blood clearance. | researchgate.net |
| 3-iodo-L-phenylalanine & 4-iodo-L-phenylalanine | Human glioblastoma, prostatic, ovarian, breast cancer, multiple myeloma, malignant melanoma | Compounds have a cytostatic effect and enhance radiosensitivity in primary tumor cells. | google.com |
| 4-[131I]Iodo-L-phenylalanine | Glioma cells and orthotopic glioma rat models | Demonstrated therapeutic effectiveness both in vitro and in vivo, especially when combined with external beam radiotherapy. | nih.gov |
Derivatives of phenylalanine are actively investigated as enzyme inhibitors. For example, peptides containing the arginine analog 3-amidinophenylalanine, which can be synthesized from precursors like Fmoc-3-cyano-L-phenylalanine, often function as potent enzyme inhibitors. peptide.com Research into (R)-3-amidinophenylalanine derivatives, which relates to the D-configuration of the amino acid, has led to the design of highly selective, nanomolar inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade. nih.gov The unique binding modes of these inhibitors highlight how modifications to the phenylalanine ring can be exploited to achieve potent and selective enzyme inhibition. nih.gov This suggests that this compound can be a starting point for developing novel enzyme inhibitors by serving as a scaffold for further chemical elaboration.
Modulation of Peptide Biophysical and Chemical Properties
The introduction of a halogen atom like iodine into an amino acid can significantly modulate the biophysical and chemical properties of peptides that contain it. nih.gov The iodine atom in this compound provides a reactive site that can be used for further functionalization after the peptide has been assembled, a technique known as post-synthetic modification. nbinno.com This allows for the attachment of other molecules, such as imaging agents or cytotoxic drugs.
Moreover, the presence of the large, hydrophobic iodine atom can influence the peptide's conformation, stability, and hydrophobicity. nbinno.comnih.gov This modulation can lead to improved resistance to enzymatic degradation, enhanced membrane permeability, and altered binding affinity for its target—all critical factors in the development of effective peptide-based therapeutics. nbinno.comnih.gov
Stability and Reactivity Considerations
The chemical stability and reactivity of this compound are pivotal to its application in peptide synthesis and subsequent modifications. The Fmoc protecting group is reliably stable under acidic conditions but is designed for facile removal with a base, typically piperidine (B6355638), during solid-phase peptide synthesis (SPPS). chempep.comluxembourg-bio.com The stability of the carbon-iodine (C-I) bond throughout the repetitive cycles of SPPS is a crucial consideration for its successful incorporation.
The true synthetic utility of incorporating 3-iodophenylalanine lies in its capacity to serve as a versatile handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions. The C-I bond is particularly amenable to reactions such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide array of functional groups to the peptide scaffold.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond between the iodinated phenylalanine residue and various boronic acids or esters. This method has been successfully applied to peptides on solid support containing both 3- and 4-iodophenylalanine residues. mdpi.com The reaction conditions are generally mild enough to be compatible with complex peptide structures. However, temperature can be a critical parameter. For instance, studies on Fmoc-iodophenylalanine have shown that at elevated temperatures (e.g., 80 °C) in the presence of the palladium catalyst and base, premature deprotection of the Fmoc group can occur. mdpi.com By maintaining a lower reaction temperature (e.g., 40 °C), the cross-coupling can proceed without Fmoc group cleavage, albeit with potentially longer reaction times. mdpi.com Optimized conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) and a base like K₃PO₄ or Na₂CO₃ in a suitable solvent system. mdpi.com
Sonogashira Coupling: This reaction, which forms a carbon-carbon bond between the iodinated arene and a terminal alkyne, is also catalyzed by palladium, often in the presence of a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This methodology has been effectively used for the derivatization of peptides containing iodophenylalanine. nih.gov The reaction provides a straightforward way to introduce alkynyl moieties, which can then be used for further functionalization, such as in "click" chemistry or for the attachment of fluorescent probes.
The table below summarizes representative conditions for these cross-coupling reactions on iodophenylalanine-containing peptides.
| Reaction | Catalyst System | Base | Solvent | Temperature | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄ or Na₂CO₃ | DMF, or biphasic systems (e.g., tBuOH/toluene/H₂O) | 40-80 °C | Temperature control is crucial to prevent Fmoc deprotection. mdpi.com |
| Sonogashira | Pd(0) complex (e.g., Pd(PPh₃)₄) and Cu(I) salt (e.g., CuI) | Amine base (e.g., Et₃N, DIPEA) | DMF, THF | Room Temperature to 60 °C | Copper-free systems have also been developed to avoid potential issues with the copper catalyst. nih.gov |
This table presents generalized conditions. Specific optimization is often required based on the peptide sequence and the coupling partners.
Hydrophobicity Modulation in Peptide Aggregation
The aggregation of peptides, particularly the formation of amyloid fibrils, is a phenomenon of significant interest in the study of neurodegenerative diseases and in the development of peptide-based therapeutics where aggregation can be a major liability. nih.govnih.govuzh.ch The hydrophobicity of amino acid side chains is a key driver of peptide self-assembly. alfa-chemistry.com The introduction of a halogen atom, such as iodine, into the phenylalanine side chain significantly increases its hydrophobicity.
This increased hydrophobicity can be a powerful tool to modulate the aggregation propensity of peptides. The substitution of a hydrogen atom with a larger, more polarizable iodine atom can influence both hydrophobic and potentially other non-covalent interactions, such as halogen bonding, which can affect the kinetics of aggregation.
The effect of incorporating 3-iodo-D-phenylalanine on peptide aggregation can be understood by comparing the aggregation kinetics of a model peptide with and without this modification. Parameters such as the lag time for fibril formation and the apparent rate of aggregation are typically measured using techniques like Thioflavin T (ThT) fluorescence assays. nih.gov
The following table illustrates the expected impact of substituting a standard phenylalanine residue with 3-iodo-D-phenylalanine on the aggregation kinetics of a model amyloidogenic peptide.
| Peptide Variant | Key Residue | Relative Hydrophobicity | Expected Lag Time (t_lag) | Expected Aggregation Rate (k_app) | Rationale |
| Model Peptide | Phenylalanine | Baseline | Longer | Slower | Standard hydrophobic contribution from the phenyl group. |
| Model Peptide (Halogenated) | 3-iodo-D-phenylalanine | Increased | Shorter | Faster | The increased hydrophobicity of the iodinated side chain is expected to accelerate the nucleation phase of aggregation, leading to a shorter lag time and a faster overall aggregation rate. |
This is a representative table illustrating the expected trend. Actual values would be sequence-dependent and require experimental determination.
The ability to fine-tune the aggregation kinetics through the site-specific incorporation of this compound provides researchers with a method to probe the mechanisms of peptide assembly and to design peptides with controlled aggregation properties for therapeutic or biotechnological applications.
Radiochemical and Imaging Research Applications
Radiolabeling Strategies with Iodine Isotopes
The presence of an iodine atom in the Fmoc-3-iodo-D-phenylalanine structure is pivotal for radiolabeling applications. chemimpex.com This allows for the straightforward substitution of the stable iodine with one of its radioactive isotopes, enabling the creation of radiopharmaceuticals.
Incorporation of Radioactive Iodine for Imaging
Radioiodinated derivatives of phenylalanine are actively investigated for tumor imaging. nih.gov Various iodine radioisotopes can be incorporated into the molecule, each offering distinct properties suitable for different imaging or therapeutic modalities. nih.govnih.gov
Iodine-123 (¹²³I) : This isotope is a gamma emitter with a half-life of about 13.2 hours, making it well-suited for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT). nih.govmyendoconsult.com Its gamma energy provides high-quality images with a lower radiation dose to the patient compared to other isotopes. myendoconsult.com
Iodine-124 (¹²⁴I) : As a positron emitter, ¹²⁴I is used in Positron Emission Tomography (PET), a highly sensitive imaging technique that provides detailed metabolic information about tissues. nih.gov
Iodine-125 (¹²⁵I) : This isotope is also used for SPECT imaging. nih.gov
Iodine-131 (¹³¹I) : With a longer half-life of about 8 days, ¹³¹I emits both beta particles and gamma rays. nih.govmyendoconsult.com The gamma emission allows for imaging, while the cytotoxic beta particles are effective for therapy. nih.govmyendoconsult.com
Studies have shown that radioiodinated phenylalanine analogues, such as 4-[¹²³I]Iodo-L-phenylalanine, can be successfully used for SPECT imaging in patients with brain tumors, demonstrating retention in glioma tissue for up to 24 hours. nih.gov The D-isomer, [¹²³I]-2-iodo-D-phenylalanine, has also been identified as a promising tumor diagnostic agent, showing high and specific uptake in various tumor models. rug.nl
Precursor Design for Radiolabeling
The efficiency of incorporating radioactive iodine is highly dependent on the design of the precursor molecule. This compound itself can act as a precursor for isotopic exchange reactions, where a radioactive iodine atom replaces the stable one. nih.gov
More advanced strategies involve creating precursors designed for high-yield radioiodination. A common and effective method is iododestannylation, which involves synthesizing a trialkylstannyl (usually tributyltin) derivative of the phenylalanine. nih.gov This tin precursor readily undergoes an electrophilic substitution reaction with a radioiodide salt in the presence of a mild oxidizing agent, resulting in the desired radioiodinated product with high radiochemical yield and purity. nih.govdiva-portal.org Another method is the copper-ion-assisted nucleophilic exchange reaction, which has been optimized for the synthesis of precursors like 2-iodo-L-phenylalanine to facilitate routine kit-based labeling. nih.gov These precursor strategies are essential for producing radiopharmaceuticals reliably and efficiently for clinical and research use.
Radiotheranostics Concept
Radiotheranostics is a personalized medicine approach that combines diagnostic imaging and targeted radionuclide therapy. researchgate.net The core principle is to use a single compound, or a pair of very similar compounds, to both visualize a molecular target (like a tumor) and deliver a therapeutic dose of radiation to it. This "see what you treat and treat what you see" paradigm is advanced by molecules like radioiodinated phenylalanine.
Diagnostic and Therapeutic Applications
The versatility of iodine isotopes makes phenylalanine derivatives excellent candidates for radiotheranostics. researchgate.net A molecule containing a diagnostic isotope like ¹²³I can first be administered to a patient to confirm via SPECT imaging that the target tumor absorbs the compound. nih.govmdpi.com If the diagnostic scan shows specific uptake, a therapeutic version of the same molecule, labeled with a particle-emitting isotope like ¹³¹I, can then be administered to selectively destroy the cancer cells. nih.govnih.goved.ac.uk
This approach has been explored for gliomas, the most common type of malignant brain tumor. nih.gov Clinical studies have investigated 4-[¹³¹I]Iodo-L-phenylalanine as a systemic endoradiotherapy agent in patients with refractory glioma, demonstrating the feasibility, safety, and potential efficacy of this strategy. nih.govuu.nl The ability to use different isotopes of the same element on the same carrier molecule ensures that the biodistribution and targeting properties remain nearly identical between the diagnostic and therapeutic agents. rsc.org
| Iodine Isotope | Primary Emission | Half-Life | Primary Application |
| Iodine-123 (¹²³I) | Gamma | 13.2 hours | Diagnostic (SPECT Imaging) nih.govmyendoconsult.com |
| Iodine-124 (¹²⁴I) | Positron (β+) | 4.2 days | Diagnostic (PET Imaging) nih.gov |
| Iodine-131 (¹³¹I) | Beta (β-), Gamma | 8.0 days | Therapeutic & Diagnostic nih.govmyendoconsult.com |
Spectroscopic Probes in Biological Systems
Beyond radiochemistry, the unique physicochemical properties of this compound lend themselves to its use as a spectroscopic probe for studying molecular interactions in biological systems. The introduction of a heavy iodine atom into a peptide sequence can significantly influence the fluorescence properties of nearby fluorophores.
Fluorescence Quenching Techniques for Molecular Interactions
Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore. This phenomenon can be used to probe the proximity and interaction between molecules. nih.gov The presence of a heavy atom, such as iodine, near an excited fluorophore can enhance the rate of intersystem crossing—a transition from the fluorescent singlet excited state to the non-fluorescent triplet state. researchgate.netacs.orgnih.gov This "heavy-atom effect" effectively quenches the fluorescence. researchgate.netst-andrews.ac.uk
By incorporating 3-iodo-D-phenylalanine into a peptide, researchers can create a tool to study peptide-protein interactions. If a protein of interest is labeled with a fluorescent dye, the binding of the iodine-containing peptide in close proximity to the dye would cause a measurable decrease in fluorescence intensity. nih.gov This change in signal can be used to determine binding affinities and study the dynamics of molecular complex formation. acs.orgscispace.com The potent fluorescence quenching properties of iodine and iodide ions are well-documented and provide a sensitive method for detecting molecular-level events. acs.orgscience.gov
Chemical Biology and Protein Engineering Research
Bioconjugation and Bioconjugate Development
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a protein. The iodine atom on an incorporated iodophenylalanine residue can serve as a chemical handle for post-translational modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. chemimpex.comgce4all.org This allows for the site-specific attachment of other molecules, such as drugs, imaging agents, or polymers, to a protein. chemimpex.com
This application is contingent on the successful incorporation of the iodinated amino acid into the protein's structure. As the ribosomal incorporation of 3-iodo-D-phenylalanine has not been established, its use in developing bioconjugates through in vivo methods is not a current practice. While Fmoc-3-iodo-D-phenylalanine can be used in solid-phase peptide synthesis (SPPS) to create peptides containing this D-amino acid, these peptides are synthesized chemically, not biologically. The resulting synthetic peptide could then be used in bioconjugation reactions.
| Research Area | Application of L-isomer (3-iodophenylalanine) | Status for D-isomer (3-iodo-D-phenylalanine) |
| Genetic Incorporation | Demonstrated via codon reassignment for use as a probe. labome.commedchemexpress.com | Not demonstrated; requires engineered, D-amino acid-tolerant translational machinery. frontiersin.org |
| Bioconjugation | Incorporated residue acts as a handle for cross-coupling reactions. chemimpex.comgce4all.org | Not used via biological incorporation. Can be included in chemically synthesized peptides. |
| Chemical Probes | Used to study protein structure and function. chemimpex.com | Not used in genetically encoded probes. |
| Interaction Studies | Can be placed at interaction interfaces to probe binding. | Not used for this purpose via protein engineering. |
Development of Chemical Probes for Biological Systems
UAAs are frequently used as chemical probes to investigate protein structure, function, and interactions. The L-isomer of iodophenylalanine can be incorporated into a protein to serve as a spectroscopic or structural probe. chemimpex.com For example, its presence can be used to study structure-function relationships and protein stability. chemimpex.com
The utility of this compound in this context is primarily through its inclusion in synthetic peptides. Peptides containing D-amino acids are resistant to degradation by proteases, making them more stable in vivo. A synthetic peptide containing 3-iodo-D-phenylalanine could therefore be used as a stable probe in biological systems, with the iodine atom potentially serving as a heavy-atom label for crystallographic studies or as a reactive handle for attaching other functionalities. However, this application does not involve the genetic encoding of the amino acid into a larger protein.
Investigation of Protein-Ligand and Protein-Protein Interactions
Placing a UAA at the interface of a protein-protein or protein-ligand interaction can provide valuable insights into the binding mechanics. Photo-cross-linking UAAs are often used for this purpose to covalently trap binding partners. While iodophenylalanine is not a photo-cross-linker itself, its bulky, hydrophobic nature could be used to probe the steric and electronic requirements within a binding pocket through site-directed mutagenesis.
The application of 3-iodo-D-phenylalanine for this purpose via genetic incorporation faces the same fundamental hurdles. Its primary role would be in the context of synthetic peptides designed to interact with a protein target. For example, a peptide inhibitor of an enzyme could be synthesized with 3-iodo-D-phenylalanine to enhance its stability and probe the active site. The D-configuration would alter the peptide backbone's conformation, potentially leading to different binding interactions compared to an all-L-peptide.
Advanced Derivatization and Chemical Modification Research
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of peptides containing Fmoc-3-iodo-D-phenylalanine, these reactions allow for the site-selective modification of the peptide side chain, opening avenues for creating peptidomimetics with unique structural and functional properties.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for synthesizing biaryl compounds. When applied to peptides containing this compound, this reaction facilitates the creation of biaryl amino acids and peptides, which are of significant interest in drug discovery and materials science.
The reaction can be performed on solid-phase, allowing for the efficient synthesis and modification of peptides. For instance, a peptide containing an iodophenylalanine residue can be coupled with various arylboronic acids to introduce diverse aromatic functionalities. Microwave irradiation has been shown to significantly enhance the efficiency of these solid-phase Suzuki-Miyaura reactions, reducing reaction times and improving the purity of the resulting biaryl peptides. This methodology has been successfully employed in the solid-phase synthesis of biaryl cyclic peptides, demonstrating its utility in constructing complex peptide architectures.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Iodo-Phenylalanine Containing Peptides
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃ with a suitable ligand (e.g., sSPhos) |
| Base | Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃) |
| Boron Source | Various arylboronic acids or esters |
| Solvent | Dioxane/Water or similar solvent systems |
| Temperature | 40-100 °C (often enhanced by microwave irradiation) |
| Phase | Solid-phase (on resin) or solution-phase |
The Negishi cross-coupling reaction provides another efficient method for carbon-carbon bond formation, involving the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly valuable for modifying peptides containing this compound due to its functional group tolerance and mild reaction conditions.
Research has demonstrated that Negishi coupling can be successfully applied to iodoalanine derivatives, with reaction conditions being compatible with both Boc and Fmoc protecting groups. The choice of palladium precatalyst and ligand is crucial for achieving high yields. For example, the combination of Pd₂(dba)₃ and SPhos has been identified as an excellent catalytic system for the Negishi cross-coupling of iodoalanine-derived zinc reagents with aryl halides. This approach has been used to synthesize a broad range of unnatural amino acids that can be incorporated into peptides.
Table 2: Improved Conditions for Negishi Cross-Coupling of Iodoalanine Derivatives
| Component | Reagent/Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Zinc Reagent | Prepared from the corresponding iodoalanine derivative |
| Coupling Partner | Various aryl halides |
| Solvent | Anhydrous solvents such as THF or DMF |
Stannylation Reactions for Further Functionalization
Stannylation of aryl halides, followed by Stille cross-coupling, represents a powerful strategy for forming carbon-carbon bonds. While direct research on the stannylation of this compound is not extensively detailed, the principles of organotin chemistry suggest its feasibility and potential for further functionalization. An iodinated phenylalanine residue within a peptide can be converted to its corresponding stannylated derivative.
This stannylated amino acid can then serve as a versatile intermediate for Stille coupling reactions with a wide array of organic electrophiles. This two-step approach significantly broadens the scope of possible modifications, allowing for the introduction of alkenyl, alkynyl, and aryl groups under neutral and mild conditions, which are highly desirable for complex peptide substrates. Stannylated amino acids and peptides are recognized as valuable building blocks for the synthesis of complex natural products and for radiolabeling applications.
Chemo- and Site-Selective Derivatization of Peptides
The presence of the iodo- group on the phenylalanine ring allows for highly chemo- and site-selective derivatization of peptides. The carbon-iodine bond is a specific reactive site for palladium-catalyzed cross-coupling reactions, leaving other functional groups present in the peptide sequence (such as hydroxyl, carboxyl, and amino groups) untouched under carefully controlled conditions.
This selectivity is a key advantage for the late-stage functionalization of complex peptides, where modifying a specific residue without affecting others is crucial. Both Suzuki-Miyaura and Negishi couplings are prime examples of this selectivity, enabling the targeted modification of the iodophenylalanine side chain. Furthermore, other transition-metal-catalyzed reactions, such as copper-mediated couplings, can also be employed for site-selective modifications, expanding the toolbox for peptide derivatization.
Macrocyclization Strategies Employing this compound
Macrocyclization is a widely used strategy to constrain the conformation of peptides, often leading to increased bioactivity, stability, and cell permeability. This compound is an excellent building block for constructing macrocyclic peptides through intramolecular palladium-catalyzed cross-coupling reactions.
One common approach is the intramolecular Suzuki-Miyaura reaction, where a peptide containing both an iodophenylalanine and a boronic acid-functionalized amino acid can be cyclized. This forms a biaryl bridge, creating a constrained cyclic peptide. Another strategy involves an intramolecular palladium-catalyzed C-H activation process, where the iodo-phenylalanine residue reacts with another aromatic residue within the peptide, such as tryptophan, to form a covalent bond and cyclize the peptide. These methods have been successfully applied to both solution-phase and solid-phase synthesis, providing access to a diverse range of novel macrocyclic peptide structures.
Analytical Methodologies and Spectroscopic Research
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-3-iodo-D-phenylalanine, primarily utilized to determine its purity and to monitor the progress of synthetic reactions. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is the most common modality.
In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (often a C18-silica column) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The hydrophobic Fmoc group and the iodophenyl moiety contribute to the compound's retention on the nonpolar stationary phase.
Chiral HPLC is a specialized application that can distinguish between the D- and L-enantiomers of Fmoc-3-iodophenylalanine. This is crucial for verifying the enantiomeric purity of the compound. Chiral stationary phases (CSPs) containing selectors like cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin and ristocetin (B1679390) A), or chiral crown ethers are employed for this purpose semanticscholar.orgnih.gov. The differential interaction of the enantiomers with the chiral selector leads to different retention times, allowing for their separation and quantification. For instance, macrocyclic glycopeptide-based CSPs have demonstrated broad applicability in the chiral separation of N-blocked amino acids, including Fmoc derivatives sigmaaldrich.com.
A generalized set of HPLC conditions for the analysis of a compound like this compound is presented in the table below.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile in Water (both with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temp. | Ambient or controlled (e.g., 25 °C) |
Mass Spectrometry (MS) in Characterization and Reaction Monitoring
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for the characterization of this compound, providing confirmation of its molecular weight and elemental composition.
The molecular formula of this compound is C₂₄H₂₀INO₄, with a monoisotopic mass of approximately 513.04 g/mol uni.lu. In mass spectrometry, the compound is typically ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
In positive ion mode ESI-MS, the compound is often observed as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or potassium adducts [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.
The table below lists the predicted m/z values for various adducts of Fmoc-3-iodo-phenylalanine, based on data available for the L-enantiomer from PubChem uni.lu.
| Adduct | Predicted m/z |
| [M+H]⁺ | 514.0510 |
| [M+Na]⁺ | 536.0329 |
| [M+K]⁺ | 552.0069 |
| [M-H]⁻ | 512.0364 |
Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the compound. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. Characteristic fragmentation patterns for Fmoc-protected amino acids include the loss of the Fmoc group (as dibenzofulvene) and cleavage of the amino acid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule, allowing for the confirmation of its constitution and stereochemistry.
¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals. The aromatic protons of the fluorenyl group would appear in the downfield region (typically between 7.2 and 7.9 ppm). The protons on the iodinated phenyl ring would also resonate in the aromatic region, with their chemical shifts and coupling patterns being indicative of the 3-iodo substitution pattern. The protons of the amino acid backbone, including the α-proton and the β-protons, would appear in the mid-field region. The α-proton, being adjacent to the electron-withdrawing carboxyl and N-Fmoc groups, would be shifted downfield relative to the β-protons.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxyl and carbamate (B1207046) groups would appear at the most downfield chemical shifts (typically >170 ppm). The aromatic carbons of the fluorenyl and iodophenyl groups would resonate in the range of approximately 110-150 ppm. The carbon directly bonded to the iodine atom would exhibit a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect. The aliphatic carbons of the amino acid backbone and the Fmoc group would appear in the upfield region of the spectrum.
While a specific, experimentally determined NMR spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the known spectra of related compounds such as D-phenylalanine and other Fmoc-protected amino acids chemicalbook.com.
UV-Vis and Fluorescence Spectroscopy for Optical Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the UV spectrum is dominated by the strong absorption of the fluorenylmethoxycarbonyl (Fmoc) group and the phenyl ring. The Fmoc group exhibits characteristic absorption maxima at approximately 265 nm and 301 nm. The phenyl ring of the phenylalanine moiety also contributes to the absorption in the UV region, typically around 260 nm. The presence of the iodine atom may cause a slight red-shift (bathochromic shift) in the absorption maxima of the phenyl ring.
The molar absorptivity of the Fmoc group is high, making UV-Vis spectroscopy a sensitive method for the quantification of this compound in solution. This property is also exploited in HPLC analysis with UV detection.
Circular Dichroism (CD) for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. It is a powerful technique for studying the stereochemistry and secondary structure of chiral molecules, including amino acids and peptides.
As a chiral molecule, this compound is expected to be CD-active. The CD spectrum of the D-enantiomer will be a mirror image of the spectrum of its corresponding L-enantiomer, Fmoc-3-iodo-L-phenylalanine. This means that at every wavelength, the CD signal for the D-enantiomer will be equal in magnitude but opposite in sign to that of the L-enantiomer nih.gov.
The CD spectrum of this compound would be expected to show signals arising from the electronic transitions of the aromatic chromophores (the fluorenyl and iodophenyl groups) and the carbonyl group of the carboxylic acid. The precise shape and intensity of the CD spectrum are sensitive to the conformation of the molecule in solution. Therefore, CD spectroscopy can be used to study how the molecule's conformation is influenced by factors such as solvent polarity and pH.
While a specific CD spectrum for this compound is not available in the literature, the general principles of CD spectroscopy for chiral molecules provide a clear theoretical framework for its application in the stereochemical analysis of this compound nih.govwikipedia.org.
Q & A
Basic Research Questions
Q. How is Fmoc-3-iodo-D-phenylalanine synthesized and purified?
- Methodological Answer : Synthesis involves sequential steps: (1) Fmoc protection of D-phenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate), and (2) regioselective iodination at the 3-position of the phenyl ring via electrophilic substitution using iodine and a catalyst (e.g., silver triflate). Purification is typically achieved via reverse-phase HPLC with a C18 column or recrystallization from ethanol/water mixtures. Critical parameters include reaction temperature control (0–25°C) and pH adjustment during iodination to minimize byproducts .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the iodine substitution pattern and Fmoc-group integrity. For example, the aromatic proton signals in the 7.0–7.5 ppm range confirm iodination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates the molecular ion peak (e.g., [M+H]+ at expected m/z).
- HPLC : Purity >98% is confirmed using a gradient elution (acetonitrile/water with 0.1% TFA) and UV detection at 265 nm (Fmoc absorption) .
Advanced Research Questions
Q. How does the steric bulk of the 3-iodo substituent influence peptide coupling efficiency during solid-phase synthesis?
- Methodological Answer : The iodine atom introduces steric hindrance, potentially reducing coupling efficiency. To optimize:
- Use coupling agents like HATU (vs. HBTU) for improved activation.
- Extend reaction times (2–4 hours) and employ double couplings.
- Monitor incomplete couplings via Kaiser test or LC-MS analysis of truncated peptides. Adjust resin swelling (e.g., DMF/DCM mixtures) to enhance reagent accessibility .
Q. What impact does the 3-iodo group have on peptide secondary structure and stability?
- Methodological Answer : The iodine atom’s bulk and electron-withdrawing effects may alter peptide conformation. To study:
- Circular Dichroism (CD) : Compare α-helix or β-sheet propensity in peptides with/without iodinated residues.
- X-ray Crystallography : Resolve iodine’s role in stabilizing hydrophobic cores or disrupting hydrogen bonding.
- Molecular Dynamics Simulations : Model steric effects on folding kinetics .
Q. How can researchers address stability challenges during storage and handling of this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers with desiccants to prevent hydrolysis.
- Handling : Use inert atmosphere (argon) during weighing to avoid oxidation.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify optimal storage conditions .
Q. How to resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Systematic Solubility Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 4–9) at 25°C and 50°C.
- Dynamic Light Scattering (DLS) : Detect aggregation in poorly solubilizing solvents.
- Controlled Experiments : Replicate conflicting studies with standardized protocols (e.g., solvent purity, equilibration time) to identify variables causing discrepancies .
Methodological Notes
- Data Analysis : For structural studies, compare iodinated derivatives with non-halogenated analogs (e.g., Fmoc-D-phenylalanine) to isolate iodine’s effects .
- Safety : While the compound is not classified as hazardous, handle iodine-containing reagents in fume hoods due to potential vapor release during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
